

# In-Vitro Endocrine Disruptor Potential of Tetrachlorvinphos: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Tetrachlorvinphos**

Cat. No.: **B1682751**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro endocrine disruptor potential of the organophosphate insecticide **Tetrachlorvinphos**. The information is primarily derived from the U.S. Environmental Protection Agency's (EPA) Endocrine Disruptor Screening Program (EDSP) Tier 1 assays, which represent a comprehensive set of standardized in-vitro and in-vivo tests to assess the potential of substances to interact with the estrogen, androgen, and thyroid hormonal systems.

## Executive Summary

Based on the available in-vitro data from the EPA's EDSP, **Tetrachlorvinphos** (TCVP) has demonstrated a lack of significant interaction with the estrogen and androgen pathways. However, some in-vitro evidence suggests a potential for interaction with the thyroid pathway, specifically through the inhibition of thyroid peroxidase. It is important to note that while these in-vitro assays indicate a potential for bioactivity, the EPA's overall weight of evidence conclusion did not recommend further Tier 2 testing for **Tetrachlorvinphos**, as existing safety benchmarks are considered protective of any potential endocrine-related effects<sup>[1]</sup>.

## Data Presentation: Summary of In-Vitro Assays

The following tables summarize the quantitative data from the key in-vitro assays performed on **Tetrachlorvinphos** as part of the EPA's EDSP.

Table 1: Estrogen Pathway Assays

| Assay                                             | Endpoint                                     | Result                       | Concentration  |
|---------------------------------------------------|----------------------------------------------|------------------------------|----------------|
| Aromatase (Human Recombinant)                     | Inhibition of aromatase activity             | No effect observed[2]        | Not Applicable |
| Estrogen Receptor (ER) Binding                    | Competitive binding to the estrogen receptor | No significant binding       | Not specified  |
| Estrogen Receptor (ER) Transcriptional Activation | Activation of the estrogen receptor          | No significant activation[3] | Not specified  |

Table 2: Androgen Pathway Assays

| Assay                          | Endpoint                                     | Result                                   | Concentration |
|--------------------------------|----------------------------------------------|------------------------------------------|---------------|
| Androgen Receptor (AR) Binding | Competitive binding to the androgen receptor | No convincing evidence of interaction[1] | Not specified |

Table 3: Thyroid Pathway Assays

| Assay                               | Endpoint                                  | Result                            | Concentration |
|-------------------------------------|-------------------------------------------|-----------------------------------|---------------|
| Thyroid Peroxidase (TPO) Inhibition | Inhibition of thyroid peroxidase activity | Potential interaction observed[1] | Not specified |

Table 4: Steroidogenesis Assay

| Assay                 | Endpoint                                                          | Result                     | Concentration |
|-----------------------|-------------------------------------------------------------------|----------------------------|---------------|
| H295R Steroidogenesis | Alterations in hormone production (e.g., testosterone, estradiol) | No significant alterations | Not specified |

## Experimental Protocols

The following are detailed methodologies for the key in-vitro experiments cited in this guide, based on the U.S. EPA's Office of Chemical Safety and Pollution Prevention (OCSPP) test guidelines.

### Aromatase (Human Recombinant) Assay (OCSPP 890.1200)

- Objective: To assess the potential of a test chemical to inhibit the activity of human recombinant aromatase, the enzyme responsible for converting androgens to estrogens.
- Test System: Human recombinant cytochrome P450 19 (CYP19A1, aromatase) enzyme preparation.
- Principle: The assay measures the conversion of a radiolabeled androgen substrate (e.g., <sup>3</sup>H-androstenedione) to an estrogen product. The amount of product formed is quantified by liquid scintillation counting of the tritiated water released during the reaction.
- Procedure:
  - A reaction mixture containing the human recombinant aromatase, a NADPH-generating system, and the radiolabeled substrate is prepared.
  - The test chemical (**Tetrachlorvinphos**) is added at various concentrations.
  - The reaction is incubated at a controlled temperature (typically 37°C).
  - The reaction is terminated, and the tritiated water is separated from the unmetabolized substrate.
  - The radioactivity of the aqueous phase is measured to determine the rate of aromatase activity.
  - The results are expressed as the percentage of inhibition relative to a vehicle control.

### Androgen Receptor (AR) Binding Assay

- Objective: To determine the ability of a test chemical to compete with a radiolabeled androgen for binding to the androgen receptor.
- Test System: Rat prostate cytosol or a recombinant androgen receptor preparation.
- Principle: This is a competitive binding assay where the test chemical's ability to displace a high-affinity radiolabeled ligand (e.g.,  $^3\text{H}$ -R1881) from the androgen receptor is measured.
- Procedure:
  - The androgen receptor preparation is incubated with a fixed concentration of the radiolabeled ligand in the presence of varying concentrations of the test chemical (**Tetrachlorvinphos**).
  - After reaching equilibrium, the bound and free radioligand are separated.
  - The amount of bound radioactivity is quantified by liquid scintillation counting.
  - The results are used to calculate the concentration of the test chemical that inhibits 50% of the specific binding of the radioligand (IC50).

## H295R Steroidogenesis Assay (OCSPP 890.1550)

- Objective: To evaluate the effect of a test chemical on the production of steroid hormones, including androgens and estrogens.
- Test System: H295R human adrenocortical carcinoma cell line. These cells express most of the key enzymes involved in steroidogenesis.
- Principle: The assay measures changes in the levels of secreted steroid hormones (e.g., testosterone and estradiol) in the cell culture medium following exposure to the test chemical.
- Procedure:
  - H295R cells are cultured in multi-well plates.

- The cells are exposed to various concentrations of the test chemical (**Tetrachlorvinphos**) for a defined period (e.g., 48 hours).
- The cell culture medium is collected, and the concentrations of testosterone and estradiol are measured using validated immunoassays (e.g., ELISA) or instrumental analysis (e.g., LC-MS/MS).
- Cell viability is also assessed to distinguish between specific effects on steroidogenesis and general cytotoxicity.
- The results are expressed as fold-change in hormone production relative to a vehicle control.

## Mandatory Visualizations

Caption: Estrogen Receptor Signaling Pathway.



[Click to download full resolution via product page](#)

Caption: General In-Vitro Endocrine Disruptor Assay Workflow.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. In vitro assessment of thyroid peroxidase inhibition by chemical exposure: comparison of cell models and detection methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. 24d.info [24d.info]
- To cite this document: BenchChem. [In-Vitro Endocrine Disruptor Potential of Tetrachlorvinphos: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1682751#endocrine-disruptor-potential-of-tetrachlorvinphos-in-in-vitro-assays>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)